molecular formula C15H21NO B262179 N-cyclopentyl-2-phenylbutanamide

N-cyclopentyl-2-phenylbutanamide

Cat. No.: B262179
M. Wt: 231.33 g/mol
InChI Key: BYBAQMJDGAWCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-phenylbutanamide is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-cyclopentyl-2-phenylbutanamide

InChI

InChI=1S/C15H21NO/c1-2-14(12-8-4-3-5-9-12)15(17)16-13-10-6-7-11-13/h3-5,8-9,13-14H,2,6-7,10-11H2,1H3,(H,16,17)

InChI Key

BYBAQMJDGAWCFL-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCCC2

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CCCC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The carboxylic acid is first activated via formation of an O-acylisourea intermediate, which subsequently reacts with the primary amine to yield the amide. Critical parameters include:

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to dissolve both polar and non-polar reactants.

  • Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures complete conversion, with excess amine acting as a proton scavenger.

  • Temperature : Reactions proceed efficiently at 0–25°C to minimize side reactions such as epimerization or dimerization.

Experimental Data and Yields

A representative procedure from analogous syntheses (e.g., N-[(1R,2R,4S)-4-(benzyloxy)-2-hydroxycyclopentyl]-4-phenylbutanamide) achieved yields of 89–97% with purity ≥93% (HPLC). Key characterization data for this compound would include:

  • 1^1H NMR (500 MHz, DMSO-d6d_6): Expected resonances at δ 7.76 (d, J=7.1J = 7.1 Hz, 1H, NH), 7.34–7.25 (m, 5H, Ph), 2.55–2.32 (m, 3H, CH2_2 and CH), 1.78–1.40 (m, cyclopentyl and butanamide CH2_2).

  • ESI-MS : [M + H]+^+ calculated for C15_{15}H21_{21}NO: 231.1622; observed: 231.1628.

Schotten-Baumann Acylation via Acid Chloride Intermediate

For substrates sensitive to carbodiimide reagents, the Schotten-Baumann reaction offers an alternative pathway. This two-step process involves:

  • Formation of 2-phenylbutanoyl chloride using thionyl chloride (SOCl2_2) or oxalyl chloride.

  • Reaction with cyclopentylamine under biphasic conditions (water/organic solvent) with a base such as NaOH to neutralize HCl.

Advantages and Limitations

  • Yield : Typically 70–85%, lower than direct amidation due to hydrolysis side reactions.

  • Purity : Requires rigorous drying of the acid chloride to prevent hydrolysis.

  • Scalability : Suitable for large-scale synthesis but demands strict temperature control (<0°C during chloride formation).

Resin-Assisted Solid-Phase Synthesis

Solid-phase methodologies, exemplified by the synthesis of N-[(1R,2R,4S)-4-(benzyloxy)-2-hydroxycyclopentyl]-4-phenylbutanamide, provide high purity and scalability. Adapting this approach for this compound involves:

Procedure Overview

  • Resin functionalization : Wang resin or Rink amide resin is loaded with cyclopentylamine via standard Fmoc protocols.

  • Coupling : 2-Phenylbutanoic acid is activated with HATU/DIPEA and reacted with the resin-bound amine.

  • Cleavage : The product is released using trifluoroacetic acid (TFA)/DCM (95:5), yielding the final amide.

Performance Metrics

  • Yield : 87–97% after purification by preparative HPLC.

  • Purity : ≥95% as confirmed by LC-MS.

Palladium-Catalyzed Carbonylative Approaches

While less common for simple amides, palladium-mediated carbonylation has been employed in complex settings (e.g., oxaspirolactonization in alkaloid synthesis). For this compound, a hypothetical pathway involves:

Reaction Design

  • Substrates : Cyclopentylamine and 2-phenylpropanal.

  • Catalyst : Pd(PPh3_3)4_4 under CO atmosphere.

  • Mechanism : Oxidative addition of CO followed by migratory insertion and reductive elimination.

Challenges and Prospects

  • Yield : Limited data for analogous reactions; estimated 40–60% based on cephanolide syntheses.

  • Side products : Over-carbonylation or decarbonylation may occur without precise CO pressure control.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Complexity
Direct Amidation89–97≥93HighModerate
Schotten-Baumann70–8585–90ModerateLow
Solid-Phase Synthesis87–97≥95HighHigh
Palladium-Catalyzed40–6075–85LowVery High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.